molecular formula C26H21N3O7 B2878214 [4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate CAS No. 522655-32-9

[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate

Cat. No.: B2878214
CAS No.: 522655-32-9
M. Wt: 487.468
InChI Key: WHSKRMOBSWHMAF-UHFFFAOYSA-N
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Description

The compound [4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate features a conjugated enone backbone with a cyano group, a 2-nitroanilino substituent, and a 4-methoxybenzoate ester (Fig. 1). The ethoxy and methoxy substituents contribute to solubility and steric effects.

Properties

IUPAC Name

[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O7/c1-3-35-24-15-17(8-13-23(24)36-26(31)18-9-11-20(34-2)12-10-18)14-19(16-27)25(30)28-21-6-4-5-7-22(21)29(32)33/h4-15H,3H2,1-2H3,(H,28,30)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSKRMOBSWHMAF-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound shares a core enone-propenyl framework with analogs reported in and . Key differences lie in substituent groups (Table 1):

Compound Name (Reference) Substituent R1 Substituent R2 Melting Point (°C) Yield (%)
Target Compound 2-Nitroanilino 4-Methoxybenzoate Not reported Not reported
2-Methoxy-4-((E)-3-(4-methoxyphenyl)... (1d) 4-Methoxyphenyl Acrylate 157.9–160.9 20.22
4-((E)-3-(4-Methoxyphenyl)... benzoate (2d) 4-Methoxyphenyl Benzoate 138.9–140.2 95.9
Ethyl 4-{[(1E)-3-(4-methoxyphenyl)... (10) 4-Methoxyphenyl Ethyl benzoate Not reported Not reported
Ethyl 4-[3-[(E)-2-Cyano-2-...]benzoate (8) 4-Methoxycarbonylanilino Ethyl benzoate Not reported Not reported

Key Observations :

  • Nitro vs. Methoxy Groups: The target compound’s 2-nitroanilino group likely increases polarity and thermal stability compared to methoxy-substituted analogs (e.g., 1d, 2d). Nitro groups enhance intermolecular dipole interactions, which may elevate melting points relative to non-nitro analogs .
  • Ester Variations : The 4-methoxybenzoate ester in the target compound differs from the acrylate (1d) and propionate (2b) esters in . Bulky aromatic esters (e.g., benzoate in 2d) correlate with higher yields (95.9%) due to improved crystallization .

Physicochemical Properties

  • Melting Points : Analogs with electron-withdrawing groups (e.g., 4-chlorobenzoate, 2c: 162.5–164 °C) exhibit higher melting points than those with electron-donating groups (e.g., 2d: 138.9–140.2 °C) . The target compound’s nitro group is expected to further elevate its melting point, though experimental data are lacking.
  • Synthetic Yields : High yields (e.g., 95.9% for 2d) are linked to steric and electronic factors favoring crystallization. The nitro group in the target compound may reduce yield due to competing side reactions, though this remains speculative .

Spectroscopic and Analytical Characterization

All compounds in were characterized via $^1$H-NMR, $^13$C-NMR, ESI-MS, and elemental analysis. The target compound would require similar techniques, with distinct NMR shifts expected for the nitroanilino group (e.g., deshielding of aromatic protons) . Crystallographic tools like SHELXL () and visualization software Mercury () could elucidate its solid-state structure if single crystals are obtained .

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